

# The Discovery and Development of Methylaminoantipyrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Methylaminoantipyrine |           |
| Cat. No.:            | B029613               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Methylaminoantipyrine**, more commonly known as Metamizole or Dipyrone, is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic, antipyretic, and spasmolytic properties. First synthesized in 1920, it has a long and complex history, marked by widespread use in some parts of the world and withdrawal in others due to safety concerns. This technical guide provides an in-depth exploration of the discovery, historical development, mechanism of action, and key experimental data related to **Methylaminoantipyrine**, tailored for a scientific audience.

## **Discovery and Historical Development**

The journey of **Methylaminoantipyrine** begins with the pioneering work of German chemist Ludwig Knorr. In the 1880s, while attempting to synthesize quinine derivatives, Knorr inadvertently created a pyrazole derivative that, after methylation, became phenazone, also known as antipyrine.[1] This discovery laid the foundation for the development of a new class of analgesic and antipyretic drugs.

Building on Knorr's work, chemists at Hoechst AG (a precursor to Sanofi) developed a series of derivatives.[1] In 1893, Friedrich Stolz synthesized aminopyrine, a more potent derivative of antipyrine.[1] This was followed by the introduction of melubrine (sodium antipyrine aminomethanesulfonate) in 1913.[1] Finally, in 1920, Metamizole (**Methylaminoantipyrine**) was synthesized.[1] It is a methyl derivative of melubrine and a more soluble prodrug of



aminopyrine.[1] Metamizole was first marketed in Germany in 1922 under the brand name "Novalgin".[1]

For many years, Metamizole was available over-the-counter in numerous countries and became a widely used analgesic.[2] However, in the 1970s, concerns arose regarding its association with a rare but serious adverse effect: agranulocytosis, a severe drop in white blood cell count.[3] This led to its withdrawal from the market in several countries, including the United States, the United Kingdom, and Japan.[3][4] Despite this, it remains a commonly used medication in many other parts of the world, including several European, South American, and Asian countries.[3]

## **Key Milestones in the Development of Methylaminoantipyrine**



| Year  | Event                                            | Key<br>Figure/Institution       | Significance                                                                             |
|-------|--------------------------------------------------|---------------------------------|------------------------------------------------------------------------------------------|
| 1883  | Synthesis of Antipyrine (Phenazone)              | Ludwig Knorr                    | Discovery of the first pyrazolone analgesic and antipyretic.[5][6] [7][8][9]             |
| 1893  | Synthesis of<br>Aminopyrine                      | Friedrich Stolz<br>(Hoechst AG) | Development of a more potent antipyrine derivative.[1]                                   |
| 1913  | Introduction of<br>Melubrine                     | Hoechst AG                      | A water-soluble derivative of aminopyrine.[1]                                            |
| 1920  | Synthesis of Metamizole (Methylaminoantipyrin e) | Hoechst AG                      | Creation of a more soluble and potent pyrazolone derivative. [3]                         |
| 1922  | Market launch of<br>Novalgin                     | Hoechst AG                      | First commercialization of Metamizole in Germany.[1]                                     |
| 1970s | Reports of<br>Agranulocytosis                    | Various                         | Emergence of safety<br>concerns leading to<br>regulatory action in<br>some countries.[3] |

## **Chemical Synthesis**

The synthesis of pyrazolone derivatives is rooted in the Knorr pyrazole synthesis, first described by Ludwig Knorr in 1883.[10] This reaction involves the condensation of a  $\beta$ -keto ester with a hydrazine derivative.

## **Conceptual Synthesis Pathway**



The synthesis of Metamizole follows a multi-step process originating from antipyrine. While the precise, detailed protocol from Hoechst in 1920 is not readily available in public literature, the general synthetic route is understood to involve the following transformations:







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Incidence of Metamizole-Induced Agranulocytosis: A Systematic Review of Post-2015 Publications PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dol.inf.br [dol.inf.br]







- 6. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 7. ciencialatina.org [ciencialatina.org]
- 8. 100th Anniversary: Death of Ludwig Knorr ChemistryViews [chemistryviews.org]
- 9. Ludwig Knorr Wikipedia [en.wikipedia.org]
- 10. Pharmacokinetics of metamizol metabolites PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Methylaminoantipyrine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029613#discovery-and-history-of-methylaminoantipyrine-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com